molecular formula C10H12ClF2NO2 B2657536 Methyl (2r)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride CAS No. 1352574-94-7

Methyl (2r)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride

Cat. No.: B2657536
CAS No.: 1352574-94-7
M. Wt: 251.66
InChI Key: BWQUBOSEDWRCLP-SBSPUUFOSA-N
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Description

Methyl (2r)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methyl ester group, an amino group, and a difluorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2r)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride typically involves the reaction of 2,4-difluorophenylacetic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl (2r)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2r)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2r)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl ®-3-amino-3-(2,4-difluorophenyl)propanoate
  • 2,4-Difluorophenylhydrazine hydrochloride

Uniqueness

Methyl (2r)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of both amino and difluorophenyl groups. This combination of functional groups provides it with distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2.ClH/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12;/h2-3,5,9H,4,13H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQUBOSEDWRCLP-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=C(C=C(C=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=C(C=C(C=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352574-94-7
Record name methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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